Smancs
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H35NO11 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
[(4S,6R,12R)-11-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1 |
InChI Key |
FYQZGCBXYVWXSP-OTWPCVNDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC2[C@@H](C=C3C2=CC#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Elucidation of Smancs
Synthesis Pathways for the Styrene-Maleic Acid (SMA) Copolymer Component
Styrene-maleic acid (SMA) copolymer is typically synthesized via the radical copolymerization of styrene (B11656) and maleic anhydride (B1165640) (SMAnh), followed by the hydrolysis of the anhydride bonds in the resulting copolymer. researchgate.netaston.ac.uk
Polymerization Methods for SMA
Copolymers of styrene and maleic anhydride are commonly produced by radical chain polymerization. nih.gov This process can lead to a wide distribution in molecular weights, characterized by a polydispersity index (PDI) typically in the range of 2.0–2.5. nih.gov To obtain random copolymers of styrene and maleic anhydride, methods that disrupt the charge transfer complex of the monomers, such as increasing the reaction temperature or using a polar solvent, are employed. google.com
Various polymerization methods can be used, including bulk polymerization, solution polymerization, bulk-suspension polymerization, precipitation polymerization, and solution-to-emulsion polymerization. google.com Controlled radical polymerization (CRP) techniques, such as reversible addition-fragmentation transfer (RAFT) polymerization, can be used to achieve better control over molecular weight and structure, potentially yielding alternating or block copolymers. researchgate.netacs.org For instance, alternating styrene-maleic anhydride copolymers can be synthesized via photopolymerization in solution. aston.ac.uk
A typical synthesis of styrene-maleic anhydride copolymer involves dissolving maleic anhydride and an initiator in a solvent under nitrogen protection, followed by the addition of styrene. google.com The reaction system is then heated to temperatures between 90-130°C for several hours (e.g., 1.5-24 hours) to obtain a dispersion system of the copolymer. google.com The copolymer is then recovered by centrifugation and filtration, followed by drying. google.com The molar ratio of styrene to maleic anhydride can range from (9.7:0.3)-(5:5). google.com
Functionalization of SMA Derivatives (e.g., partial esterification, hydrolysis)
The styrene-maleic anhydride copolymer contains reactive anhydride moieties along its backbone. core.ac.uksapub.org These anhydride groups can be functionalized through reactions such as hydrolysis, esterification, amidation, or imidation. aston.ac.uknih.gov
Hydrolysis of the styrene-maleic anhydride copolymer yields the styrene-maleic acid copolymer (SMA). nih.gov This is typically achieved by mixing SMAnh with water or an alkaline solution, which converts the anhydride units into dicarboxylic acid groups. nih.gov Hydrolysis can be performed under reflux conditions or using alternative methods like autoclaving. researchgate.net The degree of hydrolysis affects the water solubility and conformation of the polymer, with the maleic acid units becoming partly deprotonated at neutral to high pH, leading to a random coil conformation in aqueous solution. nih.gov
Partial esterification of the maleic anhydride groups can introduce different functional groups to the SMA backbone. nih.govkinampark.com For example, partial half-esterified SMA can be formed by reacting SMAnh with appropriate monoalcohols. nih.govkinampark.com Esterified SMAs have been investigated for applications such as membrane protein extraction, although they can be susceptible to saponification under basic conditions or elevated temperatures. researchgate.netmemtein.com
Conjugation Chemistry of Neocarzinostatin (B611948) (NCS) to the SMA Backbone
SMANCS is formed by the covalent conjugation of neocarzinostatin (NCS) to the SMA copolymer backbone. nih.gov This process typically involves reacting reactive groups on both the polymer and the protein to form stable linkages.
Reaction Mechanisms for Covalent Linkage
The conjugation of NCS to SMA often utilizes the reactive anhydride groups present in the SMA copolymer (or its derivatives like partially esterified or hydrolyzed forms) and amino groups present on the neocarzinostatin protein. nih.govkinampark.com The reaction between an anhydride group and an amino group results in the formation of an amide bond, creating a covalent linkage between the polymer and the protein. core.ac.uk
One method involves reacting the amino groups on NCS with an anhydride group of partially half-esterified or partially hydrolyzed poly(styrene-co-maleic anhydride) in a suitable buffer, such as 0.8 M NaHCO3. nih.govkinampark.com This reaction forms amide linkages, tethering the NCS protein to the SMA backbone. core.ac.uk
Control of Conjugation Stoichiometry and Topology
Controlling the stoichiometry and topology of the conjugation is crucial for defining the final structure and properties of the this compound conjugate. The stoichiometry refers to the number of NCS molecules attached per polymer chain, while the topology describes how the protein is linked to the polymer (e.g., single attachment point, multiple attachment points).
The SMA derivatives used for conjugation may contain a controlled number of reactive anhydride residues per polymer molecule. kinampark.com For example, some preparations of partially modified SMA contain about 2 moles of anhydride residues per mole of SMA. kinampark.com By controlling the ratio of reactive groups on the polymer and the protein, as well as the reaction conditions, it is possible to influence the average number of protein molecules conjugated to each polymer chain.
Studies have indicated that complete reaction can yield essentially a single product, such as biantennary this compound, suggesting a controlled topology where potentially two sites on the protein react with the polymer. nih.govkinampark.com However, achieving precise control over the exact attachment sites on the complex protein structure of neocarzinostatin can be challenging with traditional conjugation methods that target common functional groups like amino groups. oup.com
Advanced Characterization Methodologies for this compound Conjugates
Characterization of this compound conjugates is essential to confirm successful synthesis, determine structural properties, and assess purity. A variety of advanced analytical techniques are employed for this purpose.
Techniques used to characterize this compound and similar polymer-protein conjugates include gel filtration chromatography (GFC) or size exclusion chromatography (SEC) to determine molecular weight distribution and assess purity. nih.govcore.ac.ukkinampark.com Polyacrylamide gel electrophoresis (PAGE), particularly with SDS (NaDodSO4), is also used to estimate the molecular weight of the conjugate and assess homogeneity. nih.govkinampark.com
Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) are valuable for confirming the chemical structure of the SMA copolymer and the presence of functional groups before and after conjugation. google.comcore.ac.ukresearchgate.net UV-Vis spectroscopy can be used to quantify the amount of conjugated protein by measuring its absorbance. researchgate.netresearchgate.net Fluorescence spectroscopy may also be applied, particularly if fluorescent labels are incorporated or if the protein has intrinsic fluorescence. kinampark.comresearchgate.net
Elemental analysis (e.g., measurement of nitrogen and protein content) can help determine the protein loading onto the polymer. nih.govkinampark.com Techniques like high-performance liquid chromatography (HPLC) in the gel permeation mode are used for molecular weight estimation and purity analysis. nih.govkinampark.com Atomic force microscopy (AFM) can provide insights into the topographic properties of the conjugates. researchgate.net
Spectroscopic Techniques (e.g., FTIR, NMR, UV-Vis, Fluorescence Spectroscopy)
Spectroscopic techniques are crucial for the structural characterization of this compound, confirming the presence of the conjugated components and providing insights into the molecular structure researchgate.net.
FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy can be used to confirm the presence of functional groups from both the SMA polymer and neocarzinostatin in the this compound conjugate. For instance, the presence of styrene in this compound has been shown through UV and IR absorption spectra nih.gov. FTIR is a common technique for characterizing the chemical structure of copolymers and their modification products researchgate.netjrespharm.com.
NMR (Nuclear Magnetic Resonance Spectroscopy): NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure and the chemical environment of atoms within this compound researchgate.netjrespharm.com. NMR can be used to analyze the structure of the SMA copolymer and confirm the modification reactions kinampark.comjrespharm.com. For example, ¹H-NMR can reveal peaks corresponding to the methylene (B1212753) and tertiary carbons of the polymer backbone kinampark.com.
UV-Vis (Ultraviolet-Visible Spectroscopy): UV-Vis spectroscopy is used to analyze the electronic transitions within the this compound molecule. The UV spectrum of this compound can show the presence of styrene, contributing to its absorption characteristics nih.gov. UV-Vis spectroscopy is a standard technique for characterizing conjugated systems and can indicate the molecular integrity of compounds researchgate.netjrespharm.comup.ac.zanexus-analytics.co.idresearchgate.net.
Fluorescence Spectroscopy: Fluorescence spectroscopy can be utilized to study the fluorescence properties of this compound, which may differ from those of the parent NCS protein nih.govnih.govspectroscopyonline.com. Changes in fluorescence can provide information about the conjugation process and the resulting structural changes nih.govnih.gov.
Chromatographic and Electrophoretic Analyses (e.g., GPC, SEC, HPLC, SDS-PAGE)
Chromatographic and electrophoretic techniques are essential for analyzing the purity, composition, and molecular weight distribution of this compound mdpi.comresearchgate.net.
GPC (Gel Permeation Chromatography) / SEC (Size Exclusion Chromatography): GPC, also known as SEC, is a widely used technique for determining the molecular weight and molecular weight distribution of polymers and macromolecules like this compound mdpi.comresearchgate.netbitesizebio.comsmithers.commalvernpanalytical.comuu.nl. This method separates molecules based on their size in solution, with larger molecules eluting faster bitesizebio.commalvernpanalytical.com. GPC/SEC is used to characterize the SMA samples with narrow molecular weight distributions used in this compound synthesis nih.gov. It can also be used to assess the purity and confirm the molecular weight of the this compound conjugate smolecule.commdpi.com.
HPLC (High-Performance Liquid Chromatography): HPLC is a versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture malvernpanalytical.com. In the context of this compound, HPLC, particularly in the gel permeation mode, has been employed for purification and molecular weight estimation smolecule.commdpi.comnih.gov. HPLC separates components based on their chemical properties or size, depending on the stationary phase used malvernpanalytical.com.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE is an electrophoretic method commonly used to separate proteins based on their molecular weight smolecule.commdpi.comnih.govnih.gov. SDS-PAGE analysis of this compound can provide information about the purity of the conjugate and help estimate its molecular weight by comparing its migration to protein standards with known molecular weights nih.govnih.gov. It is often used in conjunction with chromatographic techniques to confirm the identity and composition of protein conjugates nih.gov.
Molecular Weight Determination Methodologies
Determining the molecular weight of this compound is critical for its characterization, as it is a conjugate of a protein and a polymer mdpi.comresearchgate.net. Various methods are employed for this purpose:
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): As mentioned above, GPC/SEC is a primary method for determining the molecular weight and molecular weight distribution of this compound mdpi.comresearchgate.netbitesizebio.comsmithers.commalvernpanalytical.com. By calibrating the column with standards of known molecular weights, the apparent molecular weight of this compound can be estimated based on its elution volume bitesizebio.com.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE can be used to estimate the molecular weight of the protein component and the conjugate nih.govnih.gov. While SDS-PAGE separates proteins based on size under denaturing conditions, it can provide an apparent molecular weight for this compound nih.govnih.gov.
Fluorescence Polarization: Fluorescence polarization is another technique that has been used to estimate the molecular weight of this compound nih.gov. This method measures the rotational diffusion of a fluorescent molecule, which is related to its size and molecular weight.
Research findings indicate that the molecular weight of pure this compound is estimated to be around 16,000 nih.govsci-hub.se. This is consistent with the conjugation of NCS (Mr = 12,000) with an SMA polymer (Mw = ca. 2000) nih.gov. Earlier studies suggested a molecular weight of about 25,000 based on SDS-PAGE and decreased nitrogen content, indicating potentially different conjugation ratios or polymer sizes nih.gov. This compound can also bind to plasma albumin (67 kDa), forming a larger complex of about 83 kDa, which is relevant to its in vivo behavior sci-hub.se.
Here is a summary of molecular weight information for this compound and its components:
| Compound | Approximate Molecular Weight (Da) | Source |
| Neocarzinostatin (NCS) | 12,000 | nih.govkinampark.comsci-hub.se |
| SMA Polymer | ~2,000 | nih.gov |
| This compound | ~15,000 - 16,000 | nih.govnih.govsci-hub.se |
| This compound bound to Albumin | ~83,000 | sci-hub.se |
Note: The molecular weight of the SMA polymer can vary depending on the synthesis and fractionation methods used.
Here is a summary of techniques used for structural elucidation and molecular weight determination:
| Technique | Application for this compound |
| FTIR | Confirming presence of functional groups, structural characterization |
| NMR | Detailed structural information, confirming modifications |
| UV-Vis | Analyzing electronic transitions, confirming presence of components |
| Fluorescence Spectroscopy | Studying fluorescence properties, insights into conjugation |
| GPC / SEC | Molecular weight and molecular weight distribution determination, purification |
| HPLC | Purification, molecular weight estimation |
| SDS-PAGE | Purity analysis, molecular weight estimation |
| Fluorescence Polarization | Molecular weight estimation |
| Elemental Analysis | Inferring conjugation degree and molecular weight |
Molecular and Cellular Mechanisms of Smancs Action
DNA Interaction and Damage Induction by the Neocarzinostatin (B611948) Moiety
The neocarzinostatin chromophore is a potent DNA-damaging agent wikipedia.org. Its interaction with DNA is crucial for its antitumor effects .
Mechanisms of DNA Strand Scission
DNA strand scission by the neocarzinostatin chromophore is a key mechanism of its action medicaljournalssweden.se. The chromophore, upon activation, undergoes a Bergman-type electronic rearrangement, leading to the formation of a biradical species . This biradical is highly reactive and abstracts hydrogen atoms from the deoxyribose sugar in the DNA backbone . Specifically, it often abstracts hydrogen atoms from the C-5' position of the deoxyribose sugar, particularly at thymidylate residues chinayyhg.comnih.gov. This hydrogen abstraction generates a carbon-centered radical on the DNA chinayyhg.comnih.gov. This radical can then react with oxygen or undergo further reactions, ultimately leading to DNA strand breaks chinayyhg.comnih.gov. Neocarzinostatin can induce both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA . NCS exhibits sequence-specific DNA damage, favoring thymine (B56734) (T) and adenine (B156593) (A) residues .
Guanine (B1146940) Modification and Oxidative DNA Damage
Beyond strand breaks, the neocarzinostatin moiety can also lead to oxidative modifications of DNA bases, particularly guanine nih.gov. The generation of reactive species, including superoxide (B77818) radicals, contributes to this oxidative damage nih.gov. Oxidative damage to DNA can result in the formation of lesions such as 8-hydroxyguanine (B145757) (8-oxo-7,8-dihydroguanine) nih.govmdpi.comnih.gov. 8-oxo-7,8-dihydroguanine is a significant mutagenic lesion that can lead to GC to TA transversions during DNA replication mdpi.comnih.govmdpi.com. The combination of superoxide radicals with guanine neutral radicals can also lead to the formation of oxidatively modified guanine bases, including 8-oxo-7,8-dihydroguanine nih.gov.
Reactive Oxygen Species (ROS) Generation and its Role in Cytotoxicity
SMANCS's mode of action at the cellular level appears to involve the generation of reactive oxygen species (ROS), which contribute to DNA damage and cytotoxicity nih.govdntb.gov.uadntb.gov.uanih.gov.
Peroxynitrite Formation through Nitric Oxide Interaction
In the tumor microenvironment, which can be characterized by the presence of inflammatory cells and endothelial cells, nitric oxide (NO) is generated nih.govspandidos-publications.com. Superoxide generated by this compound can readily react with nitric oxide to form peroxynitrite (ONOO⁻) nih.govspandidos-publications.comnih.govresearchgate.net. Peroxynitrite is a potent cytotoxic molecule that can damage DNA and proteins through nitration and oxidation nih.govmdpi.commdpi.comnih.gov. This interaction between superoxide from this compound and nitric oxide in the tumor environment is suggested to contribute significantly to the tissue damage and vascular injury observed, which can be a principle tumor toxic mechanism of this compound at the tissue level nih.gov.
Intracellular Uptake and Internalization Mechanisms of this compound
The intracellular uptake and internalization mechanisms of this compound are influenced by its polymer conjugation and the properties of the target tissue, particularly in the tumor microenvironment researchgate.netntno.org. This compound, as a macromolecular drug, accumulates in tumor tissues via the enhanced permeability and retention (EPR) effect researchgate.netresearchgate.netnih.govresearchgate.netnih.govoncotarget.comuu.nl. This effect is due to the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors researchgate.netnih.gov.
At the cellular level, the styrene-maleic acid copolymer component of this compound can influence its interaction with cell membranes and subsequent internalization researchgate.net. The maleyl carboxylic groups in the SMA copolymer can affect the lipophilicity of this compound depending on the pH researchgate.net. At acidic pH, such as that found in the tumor microenvironment, the maleyl carboxyl groups become protonated (COOH), increasing the lipophilicity of this compound researchgate.net. This increased lipophilicity at acidic pH can lead to enhanced cell-binding affinity and significantly higher cellular uptake compared to neutral pH researchgate.net. Studies have indicated that the difference in uptake between acidic and neutral pH can be more than 10- to 100-fold researchgate.net. While specific detailed mechanisms for this compound internalization are not extensively described in the provided text, macromolecular and nanoparticle uptake by cells commonly occurs through endocytic mechanisms, including clathrin-mediated endocytosis and macropinocytosis, which are influenced by factors like particle size, charge, and surface properties ntno.orgmdpi.commdpi.comacs.org. The pH-dependent lipophilicity conferred by the SMA copolymer suggests a mechanism that enhances interaction with the cell membrane, potentially facilitating various endocytic pathways.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 73354658 |
| Neocarzinostatin | 57125363 |
| Neocarzinostatin Chromophore | 447545 |
Data Table: pH-Dependent Cellular Uptake of this compound
While specific quantitative data points for this compound uptake at different pH values were described textually rather than in a discrete table in the source, the information indicates a significant difference. The text states that uptake at acidic pH can be "more than 10- to 100-fold higher" than at neutral pH researchgate.net. This finding highlights the influence of the SMA copolymer's pH-sensitive nature on cellular internalization.
| Condition | Relative Cellular Uptake (vs. Neutral pH) |
| Neutral pH | 1x (Baseline) |
| Acidic pH | >10x to 100x |
This table summarizes the qualitative finding regarding the substantial increase in this compound cellular uptake under acidic conditions compared to neutral conditions, based on the provided research findings.
Cell Surface Receptor Binding and Affinity Modulation
Studies have investigated the binding characteristics of this compound to cultured cells, comparing it to unconjugated neocarzinostatin (NCS). This compound has been suggested to bind to the same cell surface binding sites or receptors as NCS. nih.govaacrjournals.org. However, a key difference observed is the significantly increased amount of cell-bound this compound compared to NCS nih.govaacrjournals.org. This increase, up to approximately 20-fold in some cell lines like HeLa cells, is attributed to alterations in affinity resulting from the polymer conjugation rather than an increase in the number of binding sites on the cell surface nih.govaacrjournals.org. This enhanced cell surface affinity of this compound appears to contribute to its increased cellular uptake and biological effects nih.govaacrjournals.org.
Temperature-Dependent Internalization Pathways
The internalization of this compound into cultured cells is a temperature-dependent process. Research using fluorescently labeled this compound and NCS has shown that binding to cells is dependent on temperature, with significantly more drug bound at 37°C compared to 0°C. nih.govaacrjournals.org. Intracellular incorporation of these drugs was not observed below 20°C, indicating that the internalization process requires physiological temperatures nih.govaacrjournals.org. This temperature dependency suggests an active cellular uptake mechanism, such as endocytosis aacrjournals.orgnih.govpopovtzerlab.com. The environment of cell-bound fluorescently labeled drugs became acidic with incubation time at 37°C, but not at 0°C, further supporting the idea that internalization occurs via endocytic pathways, leading to the drug's presence in acidic vesicles nih.gov.
Influence of Lipophilicity on Cellular Entry
The lipophilicity of this compound plays a crucial role in its interaction with cell membranes and subsequent cellular entry. The conjugation of NCS with the lipophilic styrene-maleic acid copolymer results in a derivative with increased lipophilicity compared to parental NCS nih.govnih.govaacrjournals.org. This increased lipophilicity appears to be responsible for the enhanced cell surface affinity and a more rapid rate of internalization observed with this compound nih.govaacrjournals.orgresearchgate.net. Comparative studies with different copoly(styrene-maleic acid) esters have shown that more hydrophobic derivatives exhibit greater internalization nih.govaacrjournals.orgresearchgate.net. For instance, a butyl ester derivative showed higher internalization than ethyl ester or carboxylate derivatives nih.govaacrjournals.orgresearchgate.net. These findings highlight the significant impact of lipophilicity, modulated by the polymer conjugate, on the efficiency of this compound internalization into cells nih.govaacrjournals.orgresearchgate.net.
Immunomodulatory Effects and Non-Specific Resistance to Tumors
In addition to its direct cytotoxic effects, this compound has been shown to stimulate a non-specific resistance to tumors (NSRT) in tumor-bearing mice nih.govaacrjournals.org. This immunomodulatory activity involves the potentiation of various immune cells and the induction of cytokines nih.govnih.govresearchgate.net.
Augmentation of Natural Killer (NK) Cell Activity
This compound has been demonstrated to augment the activity of natural killer (NK) cells nih.govaacrjournals.orgnih.gov. Studies in mice have shown increased splenic NK cell activity following administration of this compound nih.govaacrjournals.org. This augmented NK cell activity is characterized by cytotoxicity to various target cells and specific surface markers nih.govaacrjournals.org. The maximum level of NK cell activity in the spleens of mice was observed a few days after this compound administration nih.govaacrjournals.org.
Generation of Cytostatic Macrophages (A-Mϕ)
This compound also stimulates the generation of cytostatic macrophages, referred to as activated macrophages (A-Mϕ) nih.govnih.govaacrjournals.org. These macrophages exhibit adherence to plastic surfaces and the ability to phagocytize particles nih.govaacrjournals.org. The highest activity of peritoneal A-Mϕ has been observed several days after this compound treatment in mice nih.govaacrjournals.org. Research suggests that the function of these activated macrophages may be required for the expression of this compound-stimulated non-specific resistance to tumors nih.govaacrjournals.org.
Induction of Cytokines (e.g., Interferon Gamma)
This compound has been shown to induce the production of circulating interferon (IFN) in mice nih.govnih.govnih.gov. Analysis of the induced interferon suggests that it contains a significant percentage of interferon-gamma (IFN-γ) nih.govnih.gov. Studies involving depletion of specific immune cell populations have indicated that macrophages and certain T-cell phenotypes may play an important role in the this compound-stimulated interferon response nih.gov. The non-specific resistance to tumors stimulated by this compound could be passively transferred by serum containing interferon, and treatment with anti-IFN-γ antiserum abrogated the antitumor activity of the sera, suggesting a key role for IFN-γ in this process nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 73354658 |
| Neocarzinostatin | 16129755 |
| Interferon Gamma | 377301007 |
| Styrene (B11656) | 6911 |
| Maleic Acid | 444 |
Interactive Data Tables
Based on the search results, here is a data point suitable for a table:
Table 1: Relative Cell Binding of this compound vs. NCS
| Compound | Relative Amount Bound to HeLa Cells (compared to NCS) |
| NCS | 1x |
| This compound | ~20x |
Source: nih.govaacrjournals.org
Table 2: Time to Achieve 50% Cytotoxicity in HeLa Cells
| Compound | Time to 50% Inhibition of Control |
| NCS | > 90 minutes |
| This compound | 5 minutes |
Source: nih.govaacrjournals.org
Table 3: Internalization based on Lipophilicity of SMA Esters
| SMA Ester Derivative | Relative Internalization |
| Butyl | Higher |
| Ethyl | Medium |
| Carboxylate | Lower |
Source: nih.govaacrjournals.orgresearchgate.net
Table 4: Interferon Composition Induced by this compound in Mice Serum
| Interferon Type | Percentage of Total Induced Interferon |
| IFN-γ | ~60% |
| IFN-α/β | ~40% |
Pharmacological Principles and Tumor Targeting Via the Epr Effect
Elucidation of the Enhanced Permeability and Retention (EPR) Effect with SMANCS
The EPR effect is a phenomenon observed in solid tumors that leads to the preferential accumulation of macromolecules and nanoparticles within the tumor tissue compared to normal tissues. mdpi.comnih.govresearchgate.netnih.govdiva-portal.orgspandidos-publications.commdpi.com This effect was first described by Matsumura and Maeda and became a fundamental principle in the development of tumor-targeted drug delivery systems. mdpi.comnih.govdiva-portal.orgspandidos-publications.com this compound, as a macromolecular conjugate, leverages this effect for its tumor-selective accumulation. mdpi.combohrium.comresearchgate.netresearchgate.netresearchgate.netsmolecule.comnih.gov
Role of Aberrant Tumor Vasculature in Macromolecular Accumulation
Solid tumors exhibit aberrant vasculature characterized by structural abnormalities that are distinct from the well-organized blood vessels in normal tissues. researchgate.netresearchgate.netnih.govresearchgate.netnih.govspandidos-publications.com Tumor blood vessels are often leaky, irregular in shape and diameter, and possess discontinuous endothelial cells with wide gap junctions. nih.govresearchgate.netspandidos-publications.com They may also have defective or absent perivascular cells and basement membranes, and frequently lack a smooth muscle layer. spandidos-publications.com This disorganized and permeable structure allows for the extravasation of macromolecules, such as this compound, from the bloodstream into the tumor interstitial space. nih.govresearchgate.netnih.govspandidos-publications.com The fenestration of tumor neovasculature contributes significantly to this enhanced permeability. researchgate.net
Impaired Lymphatic Drainage in Solid Tumors
A critical component of the EPR effect is the impaired lymphatic drainage within solid tumors. nih.govnih.govnih.govdiva-portal.orgspandidos-publications.com Unlike normal tissues, tumors often have a deficient or non-functional lymphatic system, particularly in the central regions. nih.govnih.govnih.govspandidos-publications.com This impaired drainage prevents the efficient clearance of macromolecules that have extravasated from the leaky tumor vessels. nih.govnih.govspandidos-publications.com As a result, macromolecules like this compound are retained within the tumor interstitium for extended periods, leading to their accumulation at concentrations significantly higher than in surrounding normal tissues. nih.govnih.govspandidos-publications.com The combination of enhanced permeability and impaired retention forms the basis of the EPR effect, facilitating the selective delivery and accumulation of this compound in solid tumors. mdpi.comnih.govresearchgate.netnih.govnih.govdiva-portal.orgspandidos-publications.com
Pharmacokinetic Profile Modifications Induced by SMA Conjugation
The conjugation of neocarzinostatin (B611948) with the styrene-maleic acid copolymer significantly alters the pharmacokinetic profile of the parent drug, NCS. researchgate.netresearchgate.netsmolecule.comnih.gov These modifications contribute to the improved therapeutic index and tumor targeting of this compound. smolecule.com
Prolongation of Blood Circulation Half-Life
One of the key advantages of conjugating NCS to SMA is the significant prolongation of its blood circulation half-life. researchgate.netresearchgate.netsmolecule.comnih.govnih.gov The smaller molecular weight of native NCS (12 kDa) leads to its rapid clearance from the bloodstream, primarily via renal filtration. researchgate.netkinampark.com By conjugating NCS to the SMA copolymer, the resulting this compound conjugate has a larger apparent molecular size, which helps it evade rapid renal excretion. smolecule.comspandidos-publications.com Studies have shown that the half-life of this compound in plasma is substantially longer than that of unconjugated NCS. researchgate.netresearchgate.netsmolecule.comkinampark.com For instance, the half-life of this compound was reported to be 18 minutes in mice, which was 10 times longer than the half-life of NCS (about 2 minutes). kinampark.com This prolonged circulation time is crucial for allowing the macromolecule sufficient time to extravasate through the leaky tumor vasculature and accumulate within the tumor tissue via the EPR effect. spandidos-publications.com
| Compound | Molecular Weight (approx.) | Plasma Half-Life (mice) |
|---|---|---|
| Neocarzinostatin (NCS) | 12 kDa | ~2 minutes kinampark.com |
| This compound | 16 kDa kinampark.com | ~18 minutes kinampark.com |
Serum Albumin Binding Properties
This compound exhibits binding properties to serum albumin. researchgate.netresearchgate.netnih.gov This binding further contributes to the prolonged blood circulation half-life of this compound. researchgate.netresearchgate.net Serum albumin is an abundant protein in the bloodstream and acts as a natural carrier for various molecules. researchgate.netoncotarget.com The binding of this compound to albumin effectively increases its apparent size and reduces its free concentration in the plasma, thereby reducing renal clearance and uptake by the reticuloendothelial system (RES). nih.govspandidos-publications.com This interaction facilitates the delivery of this compound to tumor tissues via the EPR effect, as albumin itself is known to accumulate in tumors due to the same phenomenon. researchgate.netoncotarget.comnih.gov
Methodologies for Studying this compound Biodistribution in Preclinical Models
Studying the biodistribution of this compound in preclinical models is essential to understand its accumulation in tumors and various organs, and to evaluate the effectiveness of EPR effect-mediated targeting. Various methodologies have been employed for this purpose.
One common approach involves labeling this compound with radioactive isotopes or fluorescent markers to track its distribution in vivo. nih.govmdpi.comaacrjournals.org After administration (often intravenously or intra-arterially), at different time points, animals are euthanized, and the tumors and various organs are harvested. The amount of labeled this compound in these tissues is then quantified using techniques such as gamma counting for radioactive labels or fluorescence microscopy and quantitative analysis of fluorescence intensity for fluorescent labels. nih.govmdpi.com For example, studies using radioactive labeling have quantified this compound accumulation in tumors, liver, and spleen over time. kinampark.com
Imaging techniques also play a significant role in studying this compound biodistribution. Computed tomography (CT) has been used to visualize the selective delivery of this compound, particularly when formulated with Lipiodol, a lipid contrast agent, following intra-arterial infusion into tumor-feeding arteries. mdpi.comnih.govresearchgate.netnih.gov This method has clearly demonstrated the accumulation of this compound/Lipiodol within tumor tissues. mdpi.comnih.gov
Preclinical models commonly used for these studies include tumor-bearing mice, such as those with subcutaneous xenografts. nih.govmdpi.comaacrjournals.orgacs.org These models allow for the assessment of tumor accumulation and comparison with uptake in normal organs. mdpi.comacs.org Studies have analyzed this compound distribution in tumors, blood, liver, spleen, kidneys, and lungs in these models. kinampark.commdpi.comacs.org The chorioallantoic membrane (CAM) model has also been explored as a simpler alternative for evaluating tumor accumulation. mdpi.com
Quantitative analysis of drug concentration in tissues over time provides valuable pharmacokinetic and biodistribution data, including parameters like maximum drug concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2) within the tumor tissue itself. nih.gov While blood-based measurements are common, tissue-based measurements are crucial for understanding drug distribution within the complex tumor microenvironment. nih.gov
| Methodology | Description | Application in this compound Studies |
|---|---|---|
| Labeling (Radioactive/Fluorescent) | This compound is tagged with detectable markers. | Tracking distribution in tumors and organs after administration. nih.govkinampark.commdpi.comaacrjournals.org |
| Tissue Harvesting and Quantification | Tumors and organs are collected and analyzed for label presence. | Quantifying this compound levels in different tissues over time. nih.govkinampark.commdpi.comacs.org |
| Imaging Techniques (e.g., CT) | Non-invasive visualization of drug distribution. | Visualizing selective accumulation of this compound/Lipiodol in tumors. mdpi.comnih.govresearchgate.netnih.gov |
| Preclinical Animal Models | Tumor-bearing animals (e.g., mice). | Assessing tumor accumulation and organ distribution. nih.govkinampark.commdpi.comaacrjournals.orgacs.org |
| Quantitative Pharmacokinetic Analysis | Measuring drug concentration in tissues over time. | Determining parameters like Cmax, Tmax, and t1/2 in tumors. nih.gov |
Use of Radiolabeled this compound in Distribution Studies
Radiolabeling of this compound has been a crucial technique for studying its distribution and accumulation in tumor-bearing models. Early studies utilized radioactive isotopes, such as 51Cr-labeled proteins of various molecular sizes, including this compound, to track their biodistribution. kinampark.comacs.orgscilit.com These studies demonstrated that this compound accumulated more effectively in tumor tissues compared to the unconjugated neocarzinostatin. mdpi.comkinampark.comscilit.com
Distribution studies with radiolabeled this compound and other macromolecules of varying sizes have provided fundamental insights into the EPR effect. They showed that macromolecules progressively accumulated in tumor tissues, with the ratio of protein concentration in the tumor to that in the blood (T/B ratio) increasing over time. kinampark.comscilit.com For this compound, a T/B ratio of 5 was achieved within 19 hours, while larger proteins like immunoglobulin G took longer. kinampark.comscilit.com The prolonged retention of this compound in tumors, lasting for more than several weeks, is a key advantage provided by the EPR effect. nih.govnih.gov
Data from distribution studies using radiolabeled materials highlight the size-dependent nature of tumor accumulation via the EPR effect.
Visualization Techniques for Tumor Accumulation
Visualization techniques play a vital role in confirming and quantifying the tumor-selective accumulation of this compound. The use of lipid contrast agents, specifically this compound/Lipiodol, in conjunction with computed tomography (CT) scanning, has been a pioneering approach for visualizing and monitoring this compound accumulation in tumors. researchgate.net This method allows for excellent tumor imaging due to the selective accumulation of this compound/Lipiodol in tumors and the radioimaging characteristics of Lipiodol. bohrium.comresearchgate.net
CT scanning of patients after arterial infusion of this compound/Lipiodol has clearly demonstrated the selective delivery and retention of the drug within tumor nodules. bohrium.commdpi.comnih.gov This visualization is critical for monitoring tumor location, size, the extent of drug retention, and the heterogeneity of drug deposition within the tumor. researchgate.net
Beyond CT, other imaging modalities and techniques have been explored for visualizing tumor accumulation of macromolecules and nanoparticles, including single photon emission computed tomography (SPECT), positron emission tomography (PET), and microbubble-enhanced ultrasound imaging. mdpi.com Dye-complexed serum albumin has also been used in animal models to visually demonstrate the accumulation of macromolecules in tumors. kinampark.comacs.orgscilit.com
Strategies for Enhancing this compound Delivery through EPR
While the EPR effect provides a basis for passive tumor targeting, its extent can vary between tumors and individuals, and strategies to enhance it have been investigated to improve this compound delivery and therapeutic outcomes. mdpi.commdpi.comnih.govtandfonline.com
Pharmacological Modulation of Tumor Vasculature (e.g., Angiotensin II-induced hypertension)
Pharmacological modulation of the tumor vasculature is a key strategy to enhance this compound delivery by augmenting the EPR effect. Angiotensin II (AT-II) induced hypertension has been successfully employed to improve the delivery of this compound, particularly in poorly vascularized solid tumors. researchgate.netnih.govtandfonline.comoup.com
Inducing a transient elevation in blood pressure (e.g., 15-30 mmHg above norm) for a short period (15-20 minutes) using AT-II infusion during arterial infusion of this compound/Lipiodol has shown remarkably enhanced tumor delivery. researchgate.netoup.com This method has been successfully applied to various difficult-to-treat solid tumors, including metastatic liver cancer, cholangiocarcinoma, massive renal cell carcinoma, and pancreatic cancer. researchgate.netoup.com The elevated blood pressure increases blood flow into the tumor, potentially widening the fenestrations in tumor vessels and leading to greater selective accumulation of this compound. researchgate.netjst.go.jp
Clinical studies have provided proof that modulating vascular pathophysiology through AT-II induced hypertension can uniquely accomplish enhanced tumor-selective delivery of polymeric drugs like this compound, leading to improved therapeutic responses and a shorter time to achieve tumor regression. researchgate.netoup.com
Other pharmacological agents that can modulate the tumor microenvironment and potentially enhance the EPR effect include nitric oxide (NO) donors and inhibitors of angiotensin-converting enzyme (ACE inhibitors), which can increase bradykinin (B550075) levels at the tumor site. researchgate.netmdpi.comnih.govtandfonline.comnih.govniph.go.jp
pH-Dependent Uptake Mechanisms
The tumor microenvironment is often characterized by a lower extracellular pH compared to normal tissues. nih.govresearchgate.netoncotarget.comkorea.ac.kr This acidic environment can influence the properties and uptake of pH-responsive drug carriers like this compound.
Studies have shown that the binding and internalization of this compound into cultured cells are pH dependent, with increased uptake observed in more acidic conditions. nih.govresearchgate.net The maleyl carboxylic groups within the SMA copolymer component of this compound become more lipophilic at acidic pH (R-COOH form), which is thought to enhance cell-binding affinity and cellular uptake. researchgate.net This pH-dependent change in lipophilicity can lead to a significantly higher cellular uptake of this compound in an acidic milieu compared to neutral pH. researchgate.net
The facilitated internalization of this compound at acidic pH suggests that the acidic microenvironment of tumors can be leveraged to improve its uptake by tumor cells after extravasation via the EPR effect. nih.gov
Impact of Tumor Microenvironment on EPR Effect
The tumor microenvironment (TME) significantly impacts the effectiveness and heterogeneity of the EPR effect. tandfonline.comdiva-portal.orgmdpi.comnih.govtandfonline.com The TME is a complex system comprising abnormal vasculature, elevated interstitial fluid pressure (IFP), a dense extracellular matrix (ECM), and various stromal cells. tandfonline.comdiva-portal.orgmdpi.com
While the leaky vasculature is the basis of the EPR effect, the disorganized and often insufficient blood supply in certain tumor regions, particularly in larger or advanced tumors, can limit drug delivery. mdpi.comtandfonline.comjst.go.jp High IFP within the tumor can oppose the extravasation of macromolecules from blood vessels. diva-portal.orgoaepublish.com The dense ECM acts as a physical barrier, impeding the diffusion of macromolecules and nanoparticles within the tumor interstitium after they have extravasated. diva-portal.orgjst.go.jp
Heterogeneity in these TME characteristics across different tumor types and even within the same tumor can lead to variable EPR effects and non-uniform drug distribution, potentially impacting therapeutic outcomes. tandfonline.comdiva-portal.orgnih.gov Strategies aimed at altering the TME, such as normalizing tumor vasculature, reducing IFP, or modifying the ECM, are being investigated to improve the penetration and distribution of macromolecules like this compound within the tumor. tandfonline.commdpi.comjst.go.jpoaepublish.com
Advanced Formulation Research for Smancs Delivery
Polymeric Micellar Systems for SMANCS Delivery
Polymeric micelles have emerged as promising nanocarriers for the delivery of various therapeutic compounds, including this compound. mdpi.comnih.govresearchgate.net These nanosized constructions, typically ranging from 10 to 100 nm, are formed through the self-assembly of amphiphilic block copolymers in an aqueous environment. nih.govphytojournal.com This structure allows for the encapsulation of hydrophobic drugs within the micellar core, improving their solubility and stability in aqueous media. mdpi.comnih.govresearchgate.net
Self-Assembly Principles of Amphiphilic Polymers
The formation of polymeric micelles is an entropically favored phenomenon that occurs above a critical micelle concentration (CMC). mdpi.comnih.gov Amphiphilic polymers, composed of both hydrophilic and hydrophobic blocks, self-assemble in aqueous solutions to form a core-shell structure. mdpi.comnih.govmdpi.com The hydrophobic segments aggregate to form the core, minimizing their contact with water, while the hydrophilic segments form the outer shell or corona, which is in contact with the aqueous environment. mdpi.comnih.govresearchgate.net This hydrophilic corona provides stability to the micelles and helps them evade the reticuloendothelial system, leading to prolonged circulation times in the bloodstream. researchgate.net Various amphiphilic copolymers, including di-block (A-B) and tri-block (A-B-A) copolymers, can be used for micelle formation. nih.gov Poly(ethylene glycol) (PEG), also known as poly(ethylene oxide) (PEO), is a frequently utilized hydrophilic block due to its biocompatibility and stealth properties. mdpi.comnih.gov
Encapsulation Mechanisms and Loading Efficiency
Polymeric micelles are suitable for encapsulating poorly water-soluble, hydrophobic anticancer drugs within their hydrophobic core. mdpi.comresearchgate.netddtjournal.net The encapsulation of drugs is primarily driven by hydrophobic interactions between the drug and the micellar core-forming segments of the polymer. nih.govmdpi.comresearchgate.net The loading efficiency of polymeric micelles can be influenced by factors such as the chemical structure of the polymer, the composition ratio of the hydrophobic and hydrophilic blocks, the molecular weight of the polymer, and the drug feeding ratio. d-nb.infonih.gov Studies have shown that the ability of a polymer micelle system to encapsulate a drug can be dependent on the drug's Log P value, with effective encapsulation often achieved for molecules with higher Log P values. nih.gov The stability of the micelles and the rate of copolymer degradation can affect the rate of drug release, which typically occurs via diffusion from the core. researchgate.net
Oily Formulations (e.g., this compound in Lipiodol)
Oily formulations, particularly this compound dissolved in Lipiodol, have been extensively investigated for arterial injection, especially in the treatment of hepatocellular carcinoma. nih.govniph.go.jpresearchgate.netnih.govbohrium.com Lipiodol, an iodized ethyl ester of fatty acids of poppyseed oil, serves as a lipid contrast medium that can accumulate in the tumor microenvironment. nih.gov This formulation allows for selective drug targeting to tumors when administered via tumor-feeding arteries. niph.go.jpbohrium.comnih.gov
Formulation Development and Stability in Oily Medium
The development of stable oily formulations of this compound in Lipiodol has been a key area of research. researchgate.netnih.govresearchgate.net Achieving a stable dispersion of this compound within the oily medium is crucial for effective delivery and sustained release. nih.gov While traditional mixing methods can lead to unstable formulations that separate quickly, advanced techniques are being explored to create stable and homogeneous dispersions. nih.gov For instance, a super-stable homogeneous intermixed formulation technology (SHIFT) has been proposed and validated for achieving stable dispersion of hydrophilic drugs in Lipiodol, which could potentially be adapted or provide insights for optimizing this compound formulations. nih.gov The stability of this compound in an oily formulation can also contribute to enhanced drug absorption, as the oily medium can protect the drug from degradation by enzymes and the acidic environment. researchgate.netniph.go.jp
Principles of Arterial Injection and Selective Retention in Tumor Vessels
The principle behind the arterial injection of this compound in Lipiodol relies on the unique characteristics of tumor vasculature and the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.netresearchgate.netnih.gov Solid tumors often have disorganized and leaky blood vessels with impaired lymphatic drainage, which allows for the preferential accumulation and retention of macromolecules and nanoparticles in the tumor tissue compared to normal tissues. researchgate.netresearchgate.netaacrjournals.org When this compound in Lipiodol is injected into a tumor-feeding artery, the oily formulation can selectively flow into and be retained within the tumor vessels and tissue due to the EPR effect and the physical properties of the emulsion or suspension in the tumor microvasculature. researchgate.netbohrium.comnih.govsci-hub.se Studies have shown significantly higher concentrations of this compound in tumor tissue compared to normal tissues or plasma after arterial injection of the Lipiodol formulation. researchgate.netnih.govbohrium.comnih.gov This selective retention in tumor vessels allows for a prolonged exposure of the tumor to the drug, enhancing the therapeutic effect. nih.govnih.gov
Aqueous Formulations and their Research Applications
While oily formulations of this compound in Lipiodol have shown significant efficacy, particularly via arterial administration, aqueous formulations have also been explored in research settings. researchgate.netnih.govresearchgate.netcapes.gov.br Aqueous this compound formulations have been tested in pilot studies for various solid tumors, including those in the ovary, esophagus, lung, stomach, adrenal gland, and brain. researchgate.netnih.govcapes.gov.br These formulations offer an alternative delivery approach, although the tumor-targeting efficiency and retention characteristics may differ compared to the oily Lipiodol formulation which leverages the specific properties of tumor vasculature and Lipiodol's behavior within it. niph.go.jpresearchgate.netnih.gov Research with aqueous formulations contributes to understanding the broader applicability and behavior of this compound as a macromolecular drug in different delivery contexts. researchgate.netnih.gov
Novel Carrier Systems (e.g., liposomes, carbon nanomaterials) in the context of this compound research
The development of novel carrier systems for drug delivery, such as liposomes and carbon nanomaterials, has been explored to improve the therapeutic index and overcome limitations of conventional chemotherapy researchgate.netnih.gov. These nanotechnological approaches aim to enhance drug bioavailability, improve targeting, and reduce toxicity researchgate.netnih.govmdpi.com. While this compound itself is a polymer conjugate, research into other nanocarriers provides context for advanced formulation strategies that could potentially be applied or compared in future studies related to macromolecular drug delivery.
Liposomes, as organic nanomaterials, are widely used in the preparation of nanodrugs and vaccines and have been explored for delivering various therapeutic agents frontiersin.orgnih.gov. They are spherical vesicles with a lipid layer encapsulating an aqueous core nih.gov. Liposomal formulations have demonstrated accumulation in regions of enhanced vascular permeability in humans, a phenomenon related to the EPR effect initially described in the context of macromolecular drugs like this compound nih.govliposomes.ca. Studies have investigated liposomes for delivering anticancer drugs, aiming for improved accumulation in solid tumors and reduced toxicity nih.govliposomes.ca.
Carbon nanotubes (CNTs) are one-dimensional allotropes of carbon that have attracted attention as potential drug carriers due to their unique physicochemical properties, including high surface area and the ability for functionalization nih.govresearchgate.net. Research has explored CNTs for delivering various therapeutic drugs and moieties into cancer cells nih.gov. While the provided search results mention carbon nanotube conjugates for intercellular delivery of caspase-3 and the antitumor agent this compound in a title scispace.com, detailed research findings on the use of liposomes or carbon nanomaterials specifically as carriers for this compound in the provided search snippets are limited. The results primarily discuss this compound as a pioneering polymer conjugate relying on the EPR effect and mention liposomes and other nanoparticles as examples of other nanocarriers that also utilize the EPR effect for tumor targeting frontiersin.orgnih.govresearchgate.net.
The EPR effect, central to this compound's tumor accumulation, is a key principle also leveraged by various nanoparticle-based drug delivery systems, including liposomes and polymeric micelles frontiersin.orgnih.govresearchgate.netnih.gov. This effect allows for the passive accumulation of macromolecules and nanoparticles in solid tumors due to the leaky vasculature and impaired lymphatic drainage within the tumor microenvironment bohrium.comnih.gov.
While specific data tables detailing the encapsulation or delivery efficiency of this compound using novel carriers like liposomes or carbon nanotubes were not prominently found in the provided search results, the broader research on these carrier systems highlights their potential in macromolecular drug delivery by exploiting mechanisms such as the EPR effect, similar to this compound. Studies on polymeric micelles, another type of nanoparticle, have shown their ability to accumulate in solid tumors via the EPR effect and improve the delivery of encapsulated drugs like doxorubicin (B1662922) and cisplatin (B142131) nih.govaacrjournals.org.
The field of nanoparticle-based drug delivery is continuously evolving, with ongoing research into optimizing carrier properties such as size, surface charge, and the incorporation of targeting ligands to enhance tumor-specific delivery and cellular uptake nih.govnih.gov. This ongoing research provides a framework for potential future investigations into applying or comparing these novel carrier systems for the delivery of this compound or similar macromolecular conjugates.
Research on Smancs Derivatives and Analogues
Chemical Modification of the SMA Copolymer for Altered Properties
The poly(styrene-co-maleic acid/anhydride) (SMA) copolymer, the polymeric backbone of SMANCS, is amenable to chemical modifications that can significantly alter its physicochemical and biological properties. SMA is typically synthesized by the copolymerization of styrene (B11656) and maleic anhydride (B1165640), followed by hydrolysis of the anhydride rings to form the corresponding maleic acid residues. nih.gov The presence of reactive anhydride or carboxyl groups in the SMA structure provides sites for covalent attachment of drugs or other functional molecules, as well as opportunities for modifying the polymer itself. mdpi.comnih.govresearchgate.net
Chemical modifications of the SMA copolymer have been explored to address limitations and tailor the properties of polymer conjugates and SMA-based systems like SMA-lipid particles (SMALPs), which are used for membrane protein solubilization. These limitations include sensitivity to divalent cations and low pH, as well as UV absorbance issues. nih.govmemtein.commdpi.com By altering the chemical structure of the SMA copolymer, researchers aim to improve solubility, enhance stability in various environments, modulate interactions with biological components, and influence the release characteristics of conjugated drugs.
Impact of Styrene:Maleic Acid Ratio and Molecular Weight on Derivative Behavior
The properties of SMA copolymers are highly dependent on their composition, specifically the molar ratio of styrene to maleic acid, and their molecular weight. nih.govmemtein.comutk.eduresearchgate.net These parameters influence the amphipathic nature of the copolymer, affecting its hydrophobicity-hydrophilicity balance and charge density. nih.govmemtein.com
Studies have investigated the effect of different styrene:maleic acid ratios and molecular weights on the behavior of SMA derivatives, particularly in the context of membrane interactions and the formation of nanostructures like SMALPs. For instance, SMA copolymers with styrene:maleic acid ratios of 2:1 and 3:1 and varying molecular weights have been evaluated for their efficiency in solubilizing membrane proteins. utk.eduresearchgate.net
The styrene-to-maleic acid ratio impacts the hydrophobicity; a higher styrene content generally leads to a more hydrophobic copolymer. memtein.com This ratio, along with the molecular weight, affects the critical micellar concentration (CMC) of the copolymer and its interactions with lipids, influencing the size and stability of formed nanodiscs. nih.govmemtein.com For example, a study comparing different SMA formulations noted that a lower styrene content (e.g., ~1.4:1 ratio) resulted in a more hydrophilic formulation with higher charge density, while a higher styrene content (e.g., 3:1 ratio) led to a more hydrophobic copolymer with lower charge density. memtein.com Molecular weight also plays a role, with lower molecular weight SMA variants sometimes showing better solubilization efficiency for certain membrane proteins. utk.eduresearchgate.net
Table 1: Influence of SMA Copolymer Properties on Behavior
| Property | Variation | Impact on Copolymer Behavior | Relevant Behavior/Application | Source |
| Styrene:Maleic Acid Ratio | Lower (~1.4:1) | More hydrophilic, Higher charge density | Affects CMC, Membrane interaction, Nanodisc formation | memtein.com |
| Styrene:Maleic Acid Ratio | Higher (3:1) | More hydrophobic, Lower charge density | Affects CMC, Membrane interaction, Nanodisc formation | nih.govmemtein.com |
| Molecular Weight | Lower (< 30 kDa) | Can show improved efficiency for certain protein solubilization | Membrane protein solubilization | utk.eduresearchgate.net |
| Molecular Weight | Varying | Affects CMC, Nanodisc size and stability | Membrane interaction, Nanodisc formation | nih.govmemtein.com |
Exploration of Different Half-Esterified SMA Derivatives
The maleic anhydride units in the SMA copolymer can undergo ring-opening reactions with nucleophiles, such as alcohols or water, leading to the formation of ester or carboxylic acid groups. Partial esterification of the maleic anhydride residues results in half-esterified SMA derivatives, which possess both ester and free carboxylic acid groups. These modifications can alter the charge density and amphipathicity of the polymer.
In the development of this compound, partially half-esterified (p-E-SMA) or partially hydrolyzed (p-H-SMA) poly(styrene-co-maleic anhydride) were used to conjugate with the amino groups of neocarzinostatin (B611948). nih.govkinampark.com These modified SMA derivatives contained residual anhydride groups that reacted with the protein. nih.govkinampark.com
Further exploration of partially-esterified SMA variants has been conducted to improve the performance of SMA-based systems in applications like membrane protein solubilization. For example, a series of partially-esterified SMA variants were tested for their ability to solubilize lipids and membrane proteins and their tolerance to divalent cations. nih.govnih.gov These studies indicated that the efficacy and purity of protein extraction varied depending on the specific esterification. nih.gov Alkoxy ethoxylate esterified SMA copolymers represent another class of modified SMA derivatives that have been investigated, showing altered efficiency and selectivity in membrane protein extraction. nih.gov
Development of this compound Analogues with Modified Active Components
This compound is defined by the conjugation of SMA with neocarzinostatin. nih.govmdpi.comkinampark.comdergipark.org.trnih.gov Analogues of this compound would conceptually involve the SMA copolymer or its derivatives conjugated to different active molecules other than neocarzinostatin. This approach allows for the exploration of the polymeric carrier system with a variety of therapeutic agents, potentially combining the favorable properties conferred by the polymer with the specific activity of a different drug.
Research in this area involves conjugating SMA or modified SMA copolymers to various bioactive molecules to create novel polymer-drug conjugates. While this compound specifically refers to the SMA-neocarzinostatin conjugate, the principles of its development have paved the way for conjugating SMA with other therapeutic agents. Studies have explored conjugating SMA with other anticancer drugs, such as pirarubicin (B1684484) and doxorubicin (B1662922), to create polymeric micellar drugs with enhanced tumor-targeting efficacy and reduced toxicity. researchgate.netniph.go.jp These conjugates leverage the properties of the SMA copolymer, such as its ability to form micelles and accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect, to improve the delivery and effectiveness of the conjugated drug. nih.govresearchgate.netresearchgate.netniph.go.jp The development of such analogues allows for tailoring the therapeutic outcome by selecting active components with desired mechanisms of action while utilizing the polymeric carrier to improve their pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship Studies in Polymer-Conjugated Systems
The initial development of this compound provided clear evidence of the impact of polymer conjugation on the activity of neocarzinostatin. The conjugation of SMA to NCS significantly altered the characteristics of the protein, leading to changes in solubility, a tenfold increase in biological half-life in blood, enhanced antitumor activity, and a reduction in toxicity compared to the parental NCS. nih.govkinampark.com This demonstrated a favorable structure-activity relationship resulting from the polymer conjugation.
Further SAR studies in polymer-conjugated systems involving SMA derivatives explore how variations in the SMA copolymer's properties, such as the styrene:maleic acid ratio, molecular weight, and the nature of chemical modifications (e.g., half-esterification), affect interactions with biological environments and the behavior of the conjugate or resulting nanostructures. nih.govnih.govmdpi.commemtein.comutk.eduresearchgate.netmdpi.com These studies aim to correlate specific structural features of the polymer with observed biological outcomes, such as membrane protein solubilization efficiency, stability in the presence of divalent cations, or drug release characteristics. nih.govmemtein.commdpi.comutk.eduresearchgate.netmdpi.com
The ability to control the frequency and type of reactive functional groups in copolymers like SMA allows for the attachment of various bioactive molecules, enabling the design of conjugates with tailored properties. mdpi.comresearchgate.net SAR studies in this field are crucial for understanding the complex interplay between the polymer carrier and the conjugated molecule, guiding the rational design of improved polymer-drug conjugates with optimized therapeutic efficacy and reduced side effects.
Table 2: Structure-Activity Relationships in this compound and SMA Conjugates
| Structural Feature (Modification) | Impact on Properties/Behavior | Consequence for Activity/Application | Source |
| SMA Conjugation to NCS | Altered solubility, 10x prolonged blood half-life, Reduced toxicity (1/4 of parental NCS) | Enhanced antitumor activity | nih.govkinampark.com |
| Styrene:Maleic Acid Ratio & Molecular Weight | Influence hydrophobicity/hydrophilicity, charge density, CMC, lipid interaction, nanodisc size | Affects membrane protein solubilization efficiency and nanodisc properties | nih.govmemtein.comutk.eduresearchgate.netresearchgate.netmdpi.com |
| Half-Esterification of SMA | Alters charge density, amphipathicity, tolerance to divalent cations | Varied efficacy in membrane solubilization and protein purity | nih.govnih.gov |
| Conjugation with Different Active Components | Combines polymer benefits (EPR effect, stability) with drug specific activity | Potential for improved delivery and efficacy of various drugs | researchgate.netniph.go.jp |
Advanced Research Methodologies and Experimental Models
In Vitro Assays for SMANCS Activity
In vitro studies provide crucial insights into the direct effects of this compound on cancer cells and their fundamental biological processes.
Cytotoxicity and Cell Line Sensitivity Investigations
A key aspect of in vitro research is evaluating the cytotoxic potential of this compound across different cancer cell lines and determining their sensitivity to the compound. This compound has demonstrated potent cytotoxicity against various tumor cell lines tested, with IC50 values significantly lower than those of other drugs. nih.gov For instance, the IC50 values for NCS and this compound against tumor cell lines ranged from 3.2 to 20 nM, which were 10 to 1000 times lower than other drugs. nih.gov In contrast, this compound exhibited relatively lower toxicity to normal cells, such as human skin fibroblasts and chick embryonic fibroblasts, with IC50 values around 50 and 100 nM, respectively. nih.gov Normal rat hepatocytes were found to be highly resistant to both NCS and this compound, with IC50 values around 500 nM. nih.gov
The minimum exposure time required for this compound to achieve effective cytotoxic activity in cultured tumor cells was found to be much shorter compared to NCS and other drugs. nih.gov At a concentration of 30 nM, more than 80% of cells were killed by exposure to this compound for only a few minutes, whereas NCS required over 80 minutes of exposure time to achieve a similar effect. nih.gov Studies have also shown that this compound inhibits the uptake of 3H-thymidine into DNA. nih.gov
This compound (also referred to as YM881) has shown potent cytotoxicity against human and rat cultured glioma cell lines, with IC50 values ranging from 1.9 to 8.4 micrograms/ml. nih.gov Flow cytometric studies indicated that this compound induced accumulation in the G2-M phase of the cell cycle. nih.gov
Here is a table summarizing some of the cytotoxicity data:
| Compound | Cell Type | IC50 (nM) | Notes |
| This compound | Various Tumor Cell Lines | 3.2 - 20 | 10-1000 times lower than other drugs |
| NCS | Various Tumor Cell Lines | 3.2 - 20 | Similar to this compound |
| This compound | Human Skin Fibroblasts | ~50 | Relatively lower toxicity to normal cells |
| NCS | Human Skin Fibroblasts | ~50 | Relatively lower toxicity to normal cells |
| This compound | Chick Embryonic Fibroblasts | ~100 | Relatively lower toxicity to normal cells |
| NCS | Chick Embryonic Fibroblasts | ~100 | Relatively lower toxicity to normal cells |
| This compound | Normal Rat Hepatocytes | ~500 | Very resistant |
| NCS | Normal Rat Hepatocytes | ~500 | Very resistant |
| Compound | Cell Type | IC50 (µg/ml) |
| This compound | Glioma Cell Lines | 1.9 - 8.4 |
In Vivo Preclinical Models for this compound Evaluation
In vivo preclinical models are essential for evaluating the efficacy, pharmacokinetics, and distribution of this compound in a complex biological system, mimicking the conditions of human cancer more closely than in vitro models.
Tumor-Bearing Animal Models
Tumor-bearing animal models, frequently mice and rats with xenografted human tumors or syngeneic tumors, are widely used to assess the antitumor activity of this compound. dovepress.comresearchgate.netnih.govnih.govacs.orgeur.nldntb.gov.uathno.org These models allow for the study of this compound accumulation in tumor tissue, its effect on tumor growth, and its interaction with the tumor microenvironment. Selective accumulation of this compound in tumor tissue has been observed in sarcoma 180 tumor-bearing mice after oral administration of an oily formulation of this compound. nih.gov This selective accumulation is attributed, in part, to the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules tend to accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage characteristic of many tumors. researchgate.netnih.govkinampark.comaacrjournals.org
Studies in tumor-bearing mice have shown that this compound can suppress the growth of syngeneic solid tumors like Meth-A fibrosarcoma and RL♂1 leukemia. nih.gov This effect was observed even when this compound was administered 24 hours before tumor implantation, suggesting a mechanism involving the stimulation of non-specific resistance to tumors. nih.gov The induction of interferon-gamma appears to play a role in this observed non-specific resistance. nih.gov
Preclinical studies using various tumor models, including orthotopic models which better replicate human cancer characteristics like metastasis and angiogenesis, are crucial for evaluating drug delivery systems and therapeutic efficacy. iiarjournals.orgfrontiersin.org
Studies on Lymphatic Metastasis
The lymphatic system is a primary route for cancer metastasis, and studies evaluating the impact of this compound on lymphatic metastasis are important. This compound has shown pronounced lymphotropic character, which has been noted in the context of its potential antilymphatic metastasis effects. kinampark.com While the exact mechanisms are complex, the impaired lymphatic drainage in tumors, a factor contributing to the EPR effect, also influences the behavior of macromolecules in the lymphatic system. acs.orgaacrjournals.org Research into targeted drug delivery systems aims to maximize lymphatic drug exposure to improve the treatment of lymph-metastatic cancers. monash.edu However, achieving selective accumulation of nanocarriers in metastatic lymph nodes after systemic injection has been challenging, as many approaches also accumulate in healthy lymph nodes due to their inherent lymphotropic mechanisms. acs.org
Imaging Techniques for this compound Distribution and Efficacy Monitoring
Imaging techniques play a critical role in visualizing the distribution of this compound within the body and monitoring its therapeutic effects in preclinical and, potentially, clinical settings. These techniques provide non-invasive, quantitative data on drug localization and can help predict therapeutic efficacy. nih.govthno.org
Various imaging modalities can be employed to investigate the spatial distribution of nanoparticles and drugs within tumors and other tissues. nih.govthno.orgradiooncologyjournal.com These include techniques that can assess nanoparticle biodistribution, target site accumulation, and even triggered drug release. thno.org
While specific imaging studies detailing this compound distribution using techniques like MRI, PET, or SPECT were not explicitly detailed in the provided snippets, these modalities are widely used in preclinical and clinical research to track the delivery and accumulation of nanoparticles and macromolecular drugs. nih.govthno.orgthno.orgthno.orgntno.org For example, MRI with contrast agents has been used to characterize tumor microvascular structure and vessel permeability, which can indirectly predict nanotherapy accumulation. thno.org PET imaging with radiolabeled nanoparticles allows for quantitative information about their distribution. thno.orgthno.org Optical imaging, particularly in preclinical settings, is also frequently used to investigate the interplay between the drug, nanoparticle, and the tumor environment. thno.orgthno.org
Imaging can help to:
Evaluate the effect of therapy in preclinical settings. thno.org
Improve understanding of mechanisms leading to heterogeneous distribution of nanoparticles and drugs. thno.org
Assess nanoparticle delivery in a lesion. nih.gov
Predict therapeutic efficacy. nih.gov
Monitor distribution over time or in response to treatment. nih.gov
The development of "nanotheranostics," which combines therapeutic agents with imaging capabilities, aims to measure nanoparticle delivery and potentially predict efficacy on an individual basis. nih.gov
Future Research Directions and Emerging Concepts in Smancs Research
Optimization of SMANCS Delivery and Efficacy Principles
Optimizing the delivery and efficacy of this compound principles involves addressing the physiological barriers within the tumor microenvironment and enhancing the mechanisms that facilitate its accumulation and action bohrium.comresearchgate.netgoogleapis.combioregistry.ionih.gov.
Strategies for Overcoming Challenges in Tumor Penetration
Despite the EPR effect, inefficient accumulation and penetration of nanocarriers, including those based on this compound principles, in solid tumors remain a major challenge due to factors like insufficient blood supply, dense extracellular matrix, and elevated interstitial fluid pressure researchgate.netscientificarchives.com. Strategies to overcome these barriers include engineering the extracellular matrix and optimizing the physicochemical properties of nanocarriers researchgate.net. Novel approaches such as transformable nanocarriers, transcellular transport facilitated by peptide modification, and bio-inspired carriers are emerging as advanced strategies to increase the depth of tumor penetration researchgate.net. Tumor-penetrating peptides like iRGD have been shown to improve the penetration of nanoparticles in experimental tumor models and human tumors ex vivo scientificarchives.comnih.gov.
Refining EPR Effect Enhancement Methods
Refining methods to enhance the EPR effect is a key area of research. While the EPR effect is a crucial mechanism for passive tumor targeting, its heterogeneity in clinical settings presents limitations bohrium.comscientificarchives.com. Methods to augment the EPR effect have been devised. One approach involves artificially inducing a hypertensive state, for example, by using angiotensin II infusion during arterial infusion, which can increase blood flow and selectively enhance the extravasation of macromolecular drugs like this compound into tumor tissue by opening up tumor vasculature bohrium.comniph.go.jpresearchgate.netresearchgate.net. Another method explores the use of nitric oxide (NO) or carbon monoxide (CO) donors, which act as vasodilators to increase tumor blood flow and drug accumulation mdpi.comniph.go.jp. Future research aims to further understand the dynamics of the EPR effect and explore new EPR effect enhancers to improve drug delivery to tumors mdpi.comnih.gov.
Exploration of Novel Therapeutic Mechanisms Beyond DNA Damage
While neocarzinostatin (B611948), the active component of this compound, primarily functions by causing DNA damage, future research may explore novel therapeutic mechanisms for this compound or its derivatives beyond this traditional mode of action researchgate.netresearchgate.net. Although the provided search results primarily focus on delivery and targeting, the broader field of cancer research is exploring diverse mechanisms. The integration of this compound principles into new nanomedicine platforms could potentially enable the incorporation of agents with different therapeutic effects, moving beyond sole reliance on DNA damage. For example, research is exploring ferroptosis-based oncotherapy and the use of small molecular antimetastatic drugs delivered via nanocarriers, suggesting a shift towards diverse therapeutic strategies researchgate.net.
Integration of this compound Principles into Next-Generation Nanomedicines
The principles learned from this compound are being integrated into the design of next-generation nanomedicines for improved cancer therapy bohrium.commdpi.combioregistry.ionih.govnih.govresearchgate.net. Nanomedicine offers the potential for enhanced drug stability, longer circulation times, and controlled drug release, leading to increased drug concentration at the tumor site nih.govrsc.org.
Design of Smart/Responsive Drug Delivery Systems
A significant area of development is the design of smart or stimuli-responsive drug delivery systems that can respond to the unique tumor microenvironment or external triggers for targeted drug release bioregistry.ionih.govmarquette.edunih.govmdpi.com. These systems aim to deliver drugs specifically to the tumor site and control their release, maximizing therapeutic impact while minimizing systemic toxicity marquette.edunih.govdovepress.comdntb.gov.ua. Stimuli can include pH, temperature, redox conditions, or specific enzymes present at higher levels in tumors nih.govmarquette.edunih.govmdpi.com. Nanogels and magnetic nanoparticles are examples of platforms being investigated for their stimuli-responsive properties nih.govnih.gov.
Unanswered Questions and Research Gaps in this compound Academia
Despite the clinical success and foundational role of this compound in the development of polymer-conjugated drugs and the understanding of the EPR effect, several key questions and research gaps persist, necessitating further investigation to optimize its therapeutic potential and broaden its application.
One significant area requiring further research is the inherent heterogeneity of the EPR effect itself. researchgate.netwjpsonline.com While the EPR effect provides a rationale for the preferential accumulation of macromolecules like this compound in tumors, its extent can vary significantly between different tumor types, individual patients, and even within different regions of the same tumor. researchgate.netwjpsonline.com This variability impacts the predictable delivery and concentration of this compound at the tumor site, potentially affecting treatment outcomes. Augmenting the EPR effect has been proposed as a strategy to overcome this heterogeneity and expand the applicability of this compound to a wider range of tumors. wjpsonline.com However, the most effective and clinically translatable methods for achieving this augmentation remain an active area of research.
Another critical unanswered question pertains to the precise mechanisms governing the cellular uptake and intracellular fate of this compound within tumor cells. While studies suggest that the maleyl carboxylic groups of the SMA copolymer may enhance intracellular uptake at acidic pH, the detailed pathways of internalization, intracellular trafficking, and the subsequent release of the active drug, neocarzinostatin, are not fully elucidated. researchgate.net A deeper understanding of these processes could inform the rational design of next-generation polymer-drug conjugates with improved cellular delivery and enhanced therapeutic efficacy.
The long-term effects of repeated this compound administration, particularly concerning the potential development of resistance mechanisms in tumor cells or alterations in the tumor microenvironment, represent another important research gap. While this compound has shown prolonged retention in tumors, the dynamics of drug release and the sustained interaction of the polymer conjugate with tumor cells and surrounding stromal components over extended periods require further investigation. wjpsonline.com
Furthermore, while the role of this compound in inducing superoxide (B77818) radical generation and its interplay with nitric oxide to form cytotoxic peroxynitrite has been identified as a key mechanism of action at the tissue level, the full spectrum of its molecular interactions within the complex tumor microenvironment warrants further exploration. nih.gov Understanding how this compound influences various cell populations within the tumor, including immune cells and endothelial cells, beyond the initial EPR effect, could reveal new avenues for combination therapies or strategies to enhance its immunomodulatory or anti-angiogenic effects.
Finally, translating the observed efficacy of this compound in specific cancer types, such as hepatocellular carcinoma, to other solid tumors with varying vascular characteristics and microenvironments presents a continued challenge. nih.gov Identifying biomarkers or imaging techniques that can reliably predict the extent of the EPR effect and the potential responsiveness of a particular tumor to this compound therapy would be invaluable for patient selection and treatment personalization.
The following table summarizes some of the key research gaps and unanswered questions in this compound academia:
| Research Gap/Unanswered Question | Potential Impact on this compound Therapy |
| Heterogeneity of the EPR effect | Variability in tumor accumulation and treatment response. |
| Mechanisms of cellular uptake and intracellular fate | Limits rational design for improved delivery and efficacy. |
| Long-term effects and resistance mechanisms | Impacts sustained therapeutic benefit and potential for relapse. |
| Full spectrum of molecular interactions in tumor microenvironment | Missed opportunities for combination therapies or enhanced effects. |
| Predictors of EPR effect and tumor responsiveness | Hinders patient selection and treatment personalization. |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Addressing these unanswered questions and research gaps through rigorous academic investigation is crucial for unlocking the full potential of this compound and informing the development of more effective macromolecular therapeutics for cancer. Detailed research findings are needed to characterize the EPR effect heterogeneity, elucidate cellular mechanisms, understand long-term effects, map molecular interactions comprehensively, and identify predictive biomarkers.
Q & A
Q. What experimental models are most effective for evaluating SMANCS's antitumor efficacy and toxicity profiles?
Researchers commonly use murine tumor models (e.g., RL1 lymphoma in mice) to assess this compound's efficacy and toxicity. These models allow for controlled variables such as tumor implantation site, dosage, and treatment timing. Survival rates and organ-specific toxicity (e.g., kidney accumulation) are quantified through longitudinal monitoring and histopathological analysis .
Q. How do researchers control confounding variables in this compound pharmacokinetic studies?
Key strategies include:
- Using vehicle-only control groups to isolate this compound-specific effects.
- Standardizing administration routes (e.g., intraperitoneal injection) and dosages.
- Employing randomization and blinding to minimize bias in outcome assessments .
Q. What biochemical assays are used to quantify this compound's cellular uptake and mechanism of action?
In vitro studies utilize techniques like fluorescence microscopy to track intracellular distribution and high-performance liquid chromatography (HPLC) to measure drug concentration. Cytotoxicity is assessed via viability assays (e.g., MTT) and apoptosis markers (e.g., caspase activation) .
Q. How is this compound's hydrophobicity leveraged in experimental design to enhance therapeutic specificity?
this compound's hydrophobic properties facilitate its accumulation in lipid-rich tumor tissues. Researchers exploit this by pairing this compound with hydrophilic cytoprotective agents (e.g., tiopronin) to reduce off-target toxicity while retaining antitumor efficacy. Comparative studies in hydrophobic vs. hydrophilic tumor models validate this approach .
Advanced Research Questions
Q. What methodological considerations are critical when designing combination therapies involving this compound and cytoprotective agents like tiopronin?
- Timing : Administer tiopronin 20 minutes post-SMANCS injection to maximize toxicity mitigation without compromising efficacy.
- Dosage : Optimize this compound-to-tiopronin ratios using dose-response curves.
- Validation : Conduct parallel in vitro (cell culture) and in vivo (murine models) experiments to confirm mechanistic synergy .
Q. How can researchers resolve contradictions in this compound's organ-specific toxicity observed across studies?
Contradictions arise from variations in biodistribution due to differences in experimental models (e.g., tumor type, implantation site). To address this:
- Perform tissue-specific pharmacokinetic studies using radiolabeled this compound.
- Compare toxicity profiles in orthotopic vs. heterotopic tumor models to isolate organ-specific effects .
Q. What strategies validate the role of reactive oxygen species (ROS) in this compound-induced cytotoxicity?
- Use ROS detection assays (e.g., dichlorofluorescein staining) in this compound-treated cells.
- Compare cytoprotection efficacy of tiopronin (a ROS scavenger) with other antioxidants (e.g., glutathione).
- Correlate ROS levels with DNA damage markers (e.g., γ-H2AX foci) to establish causality .
Q. How do researchers statistically differentiate between this compound's direct cytotoxic effects and secondary immune-mediated responses?
- Use immune-deficient (e.g., athymic) vs. immune-competent models to isolate immune contributions.
- Quantify tumor-infiltrating lymphocytes (TILs) via flow cytometry and correlate with survival outcomes.
- Conduct cytokine profiling to identify immune activation pathways .
Q. What experimental frameworks are recommended for optimizing this compound dosing schedules in multidrug resistance (MDR) scenarios?
- Develop MDR cell lines via chronic exposure to sublethal this compound doses.
- Test pulsed vs. continuous dosing regimens in vitro and validate in xenograft models.
- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict optimal dosing intervals .
Q. How can researchers address discrepancies in this compound's efficacy between monolayer cell cultures and 3D tumor spheroids?
- 3D Models : Incorporate tumor spheroids to mimic in vivo hypoxia and drug penetration barriers.
- Comparative Analysis : Measure this compound diffusion rates using fluorescent analogs and correlate with viability in both systems.
- Mechanistic Studies : Use transcriptomics to identify hypoxia-induced resistance pathways .
Methodological Guidance
- Data Analysis : For survival studies, use Kaplan-Meier curves with log-rank tests to compare treatment groups ( recommends t-tests/ANOVA for parametric data) .
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls (e.g., biased sampling) .
- Reporting : Clearly describe variables (e.g., dosage, timing) in the Methods section to ensure reproducibility, as emphasized in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
